

# Application Notes and Protocols for KN1022 (Patritumab Deruxtecan) in Animal Studies

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## Compound of Interest

Compound Name: KN1022

Cat. No.: B8677767

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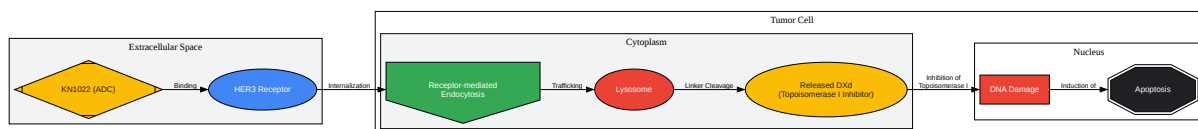
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of **KN1022**, also known as Patritumab Deruxtecan or U3-1402, in various animal models. The provided protocols are based on published research and are intended to guide the design and execution of in vivo studies for this HER3-directed antibody-drug conjugate (ADC).

## Mechanism of Action

**KN1022** (Patritumab Deruxtecan) is an antibody-drug conjugate that targets the human epidermal growth factor receptor 3 (HER3).<sup>[1][2][3][4][5]</sup> It is composed of a fully human anti-HER3 IgG1 monoclonal antibody, patritumab, linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a tetrapeptide-based cleavable linker.<sup>[1][5]</sup> The mechanism of action involves the binding of the antibody component to HER3 on the surface of tumor cells, leading to the internalization of the ADC.<sup>[1]</sup> Within the lysosome of the cancer cell, the linker is cleaved, releasing the cytotoxic payload DXd.<sup>[1]</sup> DXd then induces DNA damage and apoptosis, leading to tumor cell death.<sup>[1]</sup>

► DOT script for **KN1022** Mechanism of Action



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Figure 1. Mechanism of action of **KN1022** (Patritumab Deruxtecan).

## Dosage for Animal Studies

The following tables summarize the dosages of **KN1022** used in various preclinical animal models as reported in published studies.

### Table 1: Efficacy Studies in Mouse Xenograft Models

Cancer Type	Animal Model	Cell Line	Dosage (mg/kg)	Administration Route	Dosing Schedule	Reference
Breast Cancer	Nude Mice	MDA-MB-453	0.375, 0.75, 1.5, 3, 6	Intravenous (IV)	Single dose	[1]
Breast Cancer	Nude Mice	MDA-MB-453	3	Intravenous (IV)	Weekly, 3 times	[1]
Breast Cancer	Nude Mice	HCC1569	3	Intravenous (IV)	Weekly, 3 times	[1]
Colorectal Cancer	Nude Mice	DiFi, SW620, Colo320D M, HCT15	10	Intravenous (IV)	Weekly, 4 times	[6][7]
Melanoma	DBA/2NCrI Mice	CM-3 (syngeneic)	Not Specified	Not Specified	Not Specified	[4]

**Table 2: Toxicology Studies**

Animal Model	Dosage (mg/kg)	Administration Route	Study Duration	Key Findings	Reference
Rats	Not Specified	Not Specified	Not Specified	Acceptable toxicity	[1][2]
Monkeys	Not Specified	Not Specified	Not Specified	Acceptable toxicity	[1][2]

## Experimental Protocols

The following are detailed methodologies for key experiments involving **KN1022** in animal models, compiled from published literature.

### Protocol 1: Human Cancer Cell Line Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of **KN1022**.

#### 1. Cell Culture and Animal Husbandry:

- Human cancer cell lines (e.g., MDA-MB-453 for breast cancer, DiFi or SW620 for colorectal cancer) are cultured in appropriate media and conditions as recommended by the supplier. [\[6\]](#)[\[7\]](#)
- Female athymic nude mice (or other appropriate immunodeficient strain), typically 6-8 weeks old, are used.
- Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

#### 2. Tumor Implantation:

- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel, to a final concentration of approximately  $5 \times 10^6$  to  $1 \times 10^7$  cells per 100  $\mu\text{L}$ .
- Inject the cell suspension subcutaneously into the flank of each mouse.

#### 3. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach a predetermined size (e.g., 100-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups.

#### 4. Drug Preparation and Administration:

- Reconstitute **KN1022** (Patritumab Deruxtecan) in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired concentration. The specific formulation details are often proprietary.
- Administer the drug intravenously (IV) via the tail vein at the dosages and schedules specified in the study design (e.g., 3 mg/kg weekly for 3 weeks).[\[1\]](#)
- The control group should receive the vehicle alone.

#### 5. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight of the mice throughout the study.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

► DOT script for Xenograft Model Workflow

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Figure 2. General workflow for a xenograft model study with **KN1022**.

## Protocol 2: Syngeneic Mouse Model for Immunotherapy Combination Studies

This protocol outlines a syngeneic model to investigate the immunomodulatory effects of **KN1022** and its combination with immune checkpoint inhibitors.[4]

#### 1. Cell Line and Animal Model:

- Use a murine cancer cell line that expresses HER3 (e.g., CM-3 melanoma) and is compatible with the chosen immunocompetent mouse strain (e.g., DBA/2NCrl mice).[4]
- Animals should be housed under standard conditions as described in Protocol 1.

#### 2. Tumor Implantation and Growth Monitoring:

- Follow the tumor implantation and monitoring procedures as described in Protocol 1 for xenograft models.

#### 3. Treatment Regimen:

- Administer **KN1022** at an effective dose determined from previous efficacy studies.
- For combination studies, administer an anti-PD-1 antibody (or other immune checkpoint inhibitor) at a standard dose and schedule.
- Include control groups for vehicle, **KN1022** alone, and the immune checkpoint inhibitor alone.

#### 4. Evaluation of Antitumor Immunity:

- At specified time points, collect tumors and tumor-draining lymph nodes.
- Perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
- Measure the levels of cytokines and chemokines in the tumor microenvironment using techniques like ELISA or multiplex assays.
- Assess for the induction of immunogenic cell death markers, such as the release of high-mobility group box-1 (HMGB-1).[4]

## Protocol 3: General Toxicology Assessment

While detailed protocols from specific toxicology studies of **KN1022** are not publicly available, a general approach for non-GLP toxicology assessment in rodents is provided below.

#### 1. Animal Model and Dosing:

- Use healthy, young adult rats or mice.
- Administer **KN1022** intravenously at multiple dose levels, including a vehicle control group. Doses should be selected based on efficacy studies and a maximum tolerated dose (MTD) study.

## 2. Clinical Observations:

- Perform daily clinical observations for signs of toxicity, including changes in behavior, appearance, and activity.
- Record body weight and food consumption at regular intervals.

## 3. Hematology and Clinical Chemistry:

- At the end of the study, collect blood samples for complete blood count (CBC) and serum clinical chemistry analysis to assess effects on hematopoietic and organ function.

## 4. Necropsy and Histopathology:

- Perform a full necropsy on all animals.
- Collect and weigh major organs.
- Preserve organs in formalin for histopathological examination to identify any treatment-related microscopic changes.

# Disclaimer

These application notes and protocols are for informational purposes only and are intended for use by qualified scientific professionals. The information provided is based on a review of publicly available scientific literature. Researchers should critically evaluate this information in the context of their own experimental designs and institutional guidelines. All animal studies must be conducted in compliance with applicable animal welfare regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

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